molecular formula C12H15N B13190412 3-Ethyl-3,7-dimethyl-3H-indole

3-Ethyl-3,7-dimethyl-3H-indole

Cat. No.: B13190412
M. Wt: 173.25 g/mol
InChI Key: RJMHANCRODRUKK-UHFFFAOYSA-N
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Description

3-Ethyl-3,7-dimethyl-3H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are prevalent in various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3,7-dimethyl-3H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole structure . Another method is the Larock indole synthesis, which utilizes palladium-catalyzed reactions to construct the indole ring .

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3,7-dimethyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Ethyl-3,7-dimethyl-3H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3,7-dimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3,7-dimethyl-3H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at distinct positions on the indole ring can lead to unique interactions with biological targets and distinct chemical properties .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-ethyl-3,7-dimethylindole

InChI

InChI=1S/C12H15N/c1-4-12(3)8-13-11-9(2)6-5-7-10(11)12/h5-8H,4H2,1-3H3

InChI Key

RJMHANCRODRUKK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=NC2=C(C=CC=C21)C)C

Origin of Product

United States

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